![molecular formula C17H15NO5S B2928366 methyl 4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1357775-99-5](/img/structure/B2928366.png)
methyl 4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
This compound contains a benzothiazine ring, which is a type of heterocyclic compound. Heterocycles are common in a wide range of products including pharmaceuticals and agrochemicals . The methoxyphenyl group attached to the benzothiazine ring could potentially contribute to the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction, NMR, and IR spectroscopy are commonly used to determine the structure of similar compounds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the benzothiazine and methoxyphenyl groups. Benzothiazines can undergo a variety of reactions including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazine and methoxyphenyl groups could impact properties such as solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
One of the primary areas of research on this compound involves its synthesis and chemical transformations. A study describes a facile synthesis approach for creating biologically active benzothiazine derivatives, highlighting the compound's potential as a precursor for various biologically active molecules (Zia-ur-Rehman et al., 2009). Additionally, research into the synthesis of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides has shown the compound's utility in generating novel compounds with potential antibacterial and antioxidant activities (Zia-ur-Rehman et al., 2009).
Biological Activities
Research has also focused on exploring the biological activities of benzothiazine derivatives. For instance, a study on novel N′-(substituted-2-chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides revealed moderate superoxide scavenging activity and antimicrobial effects against gram-positive bacterial strains, indicating the compound's potential in developing new antimicrobial agents (Ahmad et al., 2012).
Structural Studies
Crystallographic studies have been conducted to understand the structural aspects of benzothiazine derivatives. For example, research on the crystal and molecular structure of 4-o-(4-methoxybenzoyl)-2-methyl-N-(2-pyridal)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide provided insights into the compound's molecular structure, aiding in the design of derivatives with specific biological activities (Chakraborty et al., 2007).
Pharmacological Potential
Investigations into the pharmacological potential of benzothiazine derivatives have identified compounds with significant biological activities. A study focusing on the K(ATP) channel activation properties of 4H-1,2,4-benzothiadiazine 1,1-dioxides found that substitutions at specific positions on the molecule could influence potency and tissue selectivity, highlighting the compound's relevance in developing new pharmacological agents (Boverie et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Future research could involve studying the properties and potential applications of this compound. This could include investigating its biological activity, exploring its potential uses in fields such as pharmaceuticals or materials science, and developing methods to synthesize it more efficiently or from renewable resources .
properties
IUPAC Name |
methyl 4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-22-13-9-7-12(8-10-13)18-11-16(17(19)23-2)24(20,21)15-6-4-3-5-14(15)18/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBAFLWKSUSFBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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